Product packaging for 3,4-Diamino-6-ethoxypyridine(Cat. No.:)

3,4-Diamino-6-ethoxypyridine

Cat. No.: B14017902
M. Wt: 153.18 g/mol
InChI Key: XCWBTZWOBAEOAT-UHFFFAOYSA-N
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Description

Context within Pyridine (B92270) Chemistry and Heterocyclic Systems

Pyridine and its derivatives are cornerstones of heterocyclic chemistry, a field that explores the synthesis, properties, and applications of cyclic compounds containing atoms of at least two different elements in their rings. ignited.inopenmedicinalchemistryjournal.com These compounds are ubiquitous in nature, found in essential biomolecules like vitamins (niacin and pyridoxine), coenzymes (NAD and NADP), and alkaloids. nih.govnih.gov In medicinal chemistry, the pyridine scaffold is considered a "privileged structure" due to its presence in numerous approved drugs, where it often enhances water solubility and metabolic stability. nih.govnih.gov The introduction of substituents, such as amino and alkoxy groups, further diversifies the chemical space of pyridine derivatives, allowing for the fine-tuning of their physicochemical and pharmacological profiles. nih.gov

Structural Significance of Diamino and Alkoxy Functionalities on the Pyridine Ring

The presence of two amino (-NH2) groups and an ethoxy (-OCH2CH3) group on the pyridine ring of 3,4-Diamino-6-ethoxypyridine has profound structural implications. The amino groups are strong electron-donating groups, which increase the electron density of the pyridine ring and can act as hydrogen bond donors and acceptors. This enhances the molecule's ability to interact with biological macromolecules like enzymes and receptors. researchgate.netrsc.org The alkoxy group, in this case, an ethoxy group, is also an electron-donating group that can influence the molecule's lipophilicity and metabolic pathways. The relative positions of these substituents are crucial; the ortho-diamine arrangement (at the 3 and 4 positions) is a key structural motif for the formation of fused heterocyclic systems, such as imidazopyridines, which are of significant interest in medicinal chemistry. nih.gov

Overview of Research Trajectories for Aminopyridine Derivatives

Research into aminopyridine derivatives has followed several key trajectories. A primary focus has been in medicinal chemistry, where these compounds have been investigated for a wide range of therapeutic applications. For instance, 4-aminopyridine (B3432731) is a known potassium channel blocker used in the treatment of certain neurological disorders. researchgate.netsnmjournals.org Modifications of the aminopyridine scaffold have led to the development of compounds with potential as antiamnesic, cognition-enhancing, and antimicrobial agents. researchgate.netresearchgate.net Furthermore, aminopyridines serve as versatile building blocks in organic synthesis for the construction of more complex heterocyclic systems. researchgate.netorganic-chemistry.org Recent research has also explored the use of aminopyridine derivatives as ligands in coordination chemistry and as components of functional materials. rsc.org

Rationale for Comprehensive Investigation of this compound

While much of the existing research has focused on other aminopyridine isomers or the closely related 3,4-Diamino-6-methoxypyridine, a comprehensive investigation into this compound is warranted. The subtle change from a methoxy (B1213986) to an ethoxy group can significantly alter the compound's properties, including its solubility, lipophilicity, and metabolic stability, which in turn could lead to a different pharmacological or material science profile. The ortho-diamine functionality presents a reactive handle for the synthesis of novel fused heterocycles. A detailed study of its synthesis, chemical properties, and potential applications would provide valuable data for structure-activity relationship studies and could uncover new lead compounds for drug discovery or novel materials. The lack of extensive, publicly available research on this specific derivative highlights a knowledge gap and underscores the need for its thorough characterization.

Chemical and Physical Properties

Below is a table summarizing the known and predicted properties of this compound and its closely related methoxy analog for comparison.

PropertyThis compound3,4-Diamino-6-methoxypyridine
CAS Number 1232430-77-1 bldpharm.com127356-26-7 synchem.de
Molecular Formula C7H11N3OC6H9N3O synchem.de
Molecular Weight 153.18 g/mol 139.16 g/mol synchem.de
IUPAC Name 6-ethoxypyridine-3,4-diamine6-methoxypyridine-3,4-diamine americanelements.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11N3O B14017902 3,4-Diamino-6-ethoxypyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

6-ethoxypyridine-3,4-diamine

InChI

InChI=1S/C7H11N3O/c1-2-11-7-3-5(8)6(9)4-10-7/h3-4H,2,9H2,1H3,(H2,8,10)

InChI Key

XCWBTZWOBAEOAT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC=C(C(=C1)N)N

Origin of Product

United States

Iii. Chemical Reactivity and Derivatization of 3,4 Diamino 6 Ethoxypyridine

Reactions Involving the Diamino Functionality

The ortho-diamine arrangement of the amino groups in 3,4-Diamino-6-ethoxypyridine is a classic precursor for building fused ring systems through cyclocondensation reactions. Additionally, the individual amino groups can undergo standard amine chemistry such as acylation and alkylation.

The adjacent amino groups at the C3 and C4 positions are ideally situated for reactions with bifunctional electrophiles to form five- or six-membered rings fused to the pyridine (B92270) core. This is one of the most powerful applications of this type of diamine precursor.

Imidazopyridines: The synthesis of imidazo[4,5-c]pyridines can be readily achieved by reacting 3,4-diaminopyridines with various one-carbon electrophiles. nih.gov Common methods include condensation with carboxylic acids (or their derivatives like esters and acid chlorides) or with aldehydes under oxidative conditions. nih.govmdpi.com For instance, reaction with formic acid typically yields the unsubstituted imidazopyridine, while other carboxylic acids or aldehydes introduce substituents at the 2-position of the resulting fused imidazole (B134444) ring. nih.gov The reaction with carbon disulfide can be used to produce imidazopyridine-2-thiones. mdpi.com

Pyrimidines: Fused pyrimidine (B1678525) rings, resulting in pyrido[3,4-d]pyrimidines, can be formed by reacting this compound with 1,3-dielectrophiles. A classic approach involves condensation with β-dicarbonyl compounds, such as malonates or acetylacetone, or their synthetic equivalents. orgsyn.orgresearchgate.net For example, the reaction of a diaminopyrimidine with guanidine (B92328) can also be used to construct a fused diaminopyrimidine ring system. researchgate.net

Phenothiazines: While less common for pyridine-based diamines, the principles of phenothiazine (B1677639) synthesis can be applied. The synthesis of benzothiazinophenothiazine derivatives has been accomplished through the condensation of aminothiophenols with chloroquinones, followed by further condensation with a diamino-thiol compound. orientjchem.org By analogy, a reaction pathway for this compound could involve conversion to a thiol derivative followed by condensation with an appropriate quinone or a related cyclization strategy to form a fused thiazine (B8601807) ring.

The table below summarizes typical cyclocondensation reactions applicable to ortho-diaminopyridines.

Reagent ClassFused Heterocyclic SystemResulting Scaffold
Carboxylic Acids, Aldehydes, CS₂ImidazopyridineImidazo[4,5-c]pyridine
β-Dicarbonyl CompoundsPyrimidinePyrido[3,4-d]pyrimidine
Sulfur and an Oxidizing Agent/QuinoneThiazine (potentially leading to Phenothiazine-like structures)Thiazino[5,6-c]pyridine

The amino groups of this compound can be readily acylated or alkylated using standard methodologies. These reactions are useful for installing protecting groups, modifying solubility, or introducing new functionalities for further elaboration.

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base affords the corresponding amides. Due to the presence of two amino groups, the reaction can potentially yield mono- or di-acylated products depending on the stoichiometry of the acylating agent. beilstein-journals.orgoregonstate.edu The relative nucleophilicity of the N3 and N4 amino groups, influenced by the electronic effects of the ring nitrogen and the ethoxy group, will determine the site of initial acylation in mono-acylation reactions.

Alkylation: N-alkylation can be achieved using alkyl halides or through reductive amination with aldehydes or ketones. researchgate.net Phase-transfer catalysis has been shown to be an effective method for the alkylation of related guanidine compounds and can be applied here. acs.org As with acylation, controlling the degree of alkylation (mono-, di-, or even poly-alkylation) can be a synthetic challenge.

The following table lists common reagents for these transformations.

Reaction TypeReagent ExampleFunctional Group Introduced
AcylationAcetyl ChlorideAcetyl (-COCH₃)
AcylationBenzoyl ChlorideBenzoyl (-COPh)
AlkylationMethyl IodideMethyl (-CH₃)
AlkylationBenzyl BromideBenzyl (-CH₂Ph)
Reductive AminationFormaldehyde, NaBH₃CNMethyl (-CH₃)

Diazotization of aromatic amines is a fundamental transformation for introducing a wide range of substituents onto an aromatic ring. This involves treating the amine with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. nih.govresearchgate.net

Given the presence of two amino groups in this compound, selective mono-diazotization would be challenging but potentially achievable under carefully controlled conditions. The resulting pyridinediazonium salt is a versatile intermediate. Although often unstable, it can be used immediately in subsequent reactions: nih.govgoogle.comevitachem.com

Replacement by Halogens: (Sandmeyer reaction) using copper(I) halides.

Replacement by a Hydroxyl group: by warming in an aqueous acidic solution.

Replacement by a Cyano group: using copper(I) cyanide.

Azo Coupling: The diazonium salt can act as an electrophile in reactions with electron-rich aromatic compounds (like phenols or anilines) to form brightly colored azo compounds.

Reactions at the Ethoxy Substituent

Cleavage of the aryl-ether bond in the ethoxy group is a known transformation, though it typically requires harsh conditions. Strong protic acids like HBr or Lewis acids such as boron tribromide (BBr₃) are standard reagents for this purpose. Cleavage of the ethoxy group would yield the corresponding 6-hydroxypyridine derivative. A patent for the synthesis of 3,4-diaminopyridine (B372788) describes a related transformation where a 4-methoxy group on a nitropyridine is displaced by ammonia (B1221849). google.com This suggests that under certain conditions, the ethoxy group could potentially be displaced by strong nucleophiles, although this is generally difficult on an electron-rich pyridine ring.

The ethoxy group plays a crucial role in modulating the reactivity of the pyridine ring. As an oxygen-containing substituent, it exerts two opposing electronic effects:

-I (Inductive) Effect: Oxygen is highly electronegative and withdraws electron density from the pyridine ring through the sigma bond.

+M (Mesomeric/Resonance) Effect: The lone pairs on the oxygen atom can be delocalized into the pyridine ring, donating electron density.

For substituents at the 6-position of a pyridine ring, the resonance effect (+M) is generally dominant. This electron-donating character increases the electron density of the pyridine ring, particularly at the ortho and para positions (positions 3 and 5). This has several consequences:

Increased Nucleophilicity: The increased electron density makes the ring more susceptible to electrophilic attack, although pyridines are inherently electron-deficient and resistant to such reactions.

Basicity Modulation: The electron-donating nature of the ethoxy group increases the basicity of the ring nitrogen and the exocyclic amino groups compared to an unsubstituted diaminopyridine.

Directing Effect: The ethoxy group helps to direct the regioselectivity of reactions. For example, in electrophilic substitution reactions, it would further activate the C3 and C5 positions. In the context of the reactivity of the amino groups, its electronic influence can create a difference in the nucleophilicity between the N3 and N4 positions.

Reactivity of the Pyridine Ring System

The pyridine ring, while inherently electron-deficient compared to benzene, is significantly modulated by the presence of two amino (-NH₂) groups and an ethoxy (-OC₂H₅) group. These substituents are strong electron-donating groups through resonance, increasing the electron density of the pyridine ring and making it more susceptible to certain types of reactions, particularly electrophilic substitution.

The pyridine ring itself is generally resistant to electrophilic aromatic substitution (EAS) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring. pressbooks.pub However, the powerful activating effects of the 3-amino, 4-amino, and 6-ethoxy substituents overcome this inherent deactivation. libretexts.org These groups donate electron density to the ring, making it more nucleophilic and facilitating attack by electrophiles. libretexts.orglkouniv.ac.in

The directing effect of these substituents determines the position of substitution. Amino and alkoxy groups are ortho- and para-directing activators. libretexts.org In this compound, the positions are influenced as follows:

The 3-amino group directs ortho (to C2, C4) and para (to C6).

The 4-amino group directs ortho (to C3, C5) and para (to the ring nitrogen).

The 6-ethoxy group directs ortho (to C5 and the ring nitrogen) and para (to C3).

The combined influence of these groups strongly activates the C5 position, which is ortho to the 4-amino group and ortho to the 6-ethoxy group. The C2 position is also activated, being ortho to the 3-amino group. Therefore, electrophilic substitution, such as nitration or halogenation, would be expected to occur preferentially at the C5 or C2 positions, assuming the reaction conditions can overcome the deactivating effect of the ring nitrogen.

Table 1: Summary of Substituent Effects on Electrophilic Aromatic Substitution

Substituent GroupPositionElectronic EffectRing ActivityDirecting Influence
3-Amino (-NH₂)3+R, -IActivatingOrtho, Para
4-Amino (-NH₂)4+R, -IActivatingOrtho, Para
6-Ethoxy (-OC₂H₅)6+R, -IActivatingOrtho, Para
Pyridine Nitrogen1-I, -RDeactivatingMeta (to itself)

Data compiled from principles of electrophilic aromatic substitution. libretexts.orglkouniv.ac.in

Nucleophilic aromatic substitution (SNAr) on pyridine rings typically occurs at the C2 and C4 positions, which are electronically deficient. ntu.edu.sg This reactivity is enhanced by the presence of electron-withdrawing groups. dalalinstitute.com However, in this compound, the ring is enriched with electrons due to the strong donating effects of the amino and ethoxy groups. This high electron density makes direct SNAr on the unsubstituted carbon atoms of the pyridine ring highly unfavorable.

Substitution via an SNAr mechanism would require the presence of a good leaving group, such as a halide, at an activated position (C2 or C6). For instance, if the ethoxy group at C6 were replaced by a chloro or bromo group, that position would become susceptible to nucleophilic attack. researchgate.net In some cases, alkoxy groups themselves can be displaced by strong nucleophiles under specific conditions, although this is less common than halide displacement. ntu.edu.sg

Metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are powerful tools for forming carbon-carbon bonds and are widely used in the synthesis of biaryl and heteroaryl compounds. researchgate.netlibretexts.org For this compound to be used as a substrate in a Suzuki-Miyaura coupling, it would first need to be functionalized with a suitable leaving group, typically a halide (Br, I) or a triflate. libretexts.org

For example, a bromo-derivative, such as 2-bromo-3,4-diamino-6-ethoxypyridine, could be coupled with a variety of aryl or heteroaryl boronic acids in the presence of a palladium catalyst and a base. nih.govrsc.org The general mechanism involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the boronic acid, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

The presence of unprotected amino groups can sometimes complicate these reactions by coordinating to the metal catalyst and inhibiting its activity. nih.gov However, modern catalytic systems, often employing bulky, electron-rich phosphine (B1218219) ligands, have been developed to effectively couple substrates bearing free N-H groups under mild conditions. nih.govresearchgate.net

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of a Related Heterocyclic Halide

ComponentExample Reagent/ConditionPurpose
Heteroaryl Halide5-bromo-3,4-diaminopyridine derivativeSubstrate
Boronic AcidPhenylboronic acidCoupling Partner
CatalystPd(PPh₃)₄ or Pd₂(dba)₃ with a ligand (e.g., SPhos)Catalyzes C-C bond formation
BaseK₂CO₃, Cs₂CO₃, or K₃PO₄Activates the boronic acid
SolventDioxane/Water, Toluene, or DMFReaction Medium
Temperature60–120 °CTo drive the reaction

This table represents typical conditions for Suzuki-Miyaura reactions involving similar nitrogen-containing heterocycles. researchgate.netnih.govresearchgate.net

Exploration of Novel Reaction Pathways and Mechanisms

The most significant and explored reaction pathway for this compound involves the reactivity of the vicinal diamine functionality. The adjacent amino groups at the C3 and C4 positions are perfectly positioned to undergo cyclocondensation reactions with a variety of reagents to form fused heterocyclic systems.

This pathway is a cornerstone for the synthesis of imidazo[4,5-c]pyridines, a scaffold of significant interest in medicinal chemistry. mdpi.com The reaction involves treating the diaminopyridine with a one-carbon electrophile, which forms the imidazole ring fused to the pyridine core.

Common reagents and the resulting fused ring systems include:

Formic Acid or Triethyl Orthoformate: Leads to the formation of the parent imidazo[4,5-c]pyridine ring system.

Aldehydes (R-CHO): In the presence of an oxidizing agent, aldehydes react to form 2-substituted imidazo[4,5-c]pyridines.

Carboxylic Acids (R-COOH) or Acyl Chlorides: Under dehydrating conditions (e.g., polyphosphoric acid), these reagents yield 2-substituted imidazo[4,5-c]pyridines.

Carbon Disulfide (CS₂) or Thiophosgene (CSCl₂): These reagents lead to the formation of imidazo[4,5-c]pyridine-2-thiones. mdpi.com

Cyanogen Bromide (BrCN): This reagent yields a 2-aminoimidazo[4,5-c]pyridine derivative.

The mechanism for these cyclizations typically involves an initial nucleophilic attack by one of the amino groups on the electrophilic carbon of the reagent, followed by an intramolecular cyclization via attack by the second amino group, and a final dehydration or elimination step to form the aromatic fused ring. mdpi.com This versatile reactivity makes this compound a valuable building block for constructing complex polycyclic aromatic systems.

Table 3: Reagents for Cyclocondensation to Form Fused Imidazo[4,5-c]pyridines

ReagentResulting Functional Group at C2 of Imidazole Ring
Formic Acid (HCOOH)-H
Aromatic Aldehyde (ArCHO)-Aryl
Acetic Anhydride ((CH₃CO)₂O)-Methyl
Carbon Disulfide (CS₂)=S (Thione)
Cyanogen Bromide (BrCN)-NH₂ (Amino)

Data compiled from established synthetic routes for imidazopyridines. mdpi.com

Iv. Spectroscopic and Structural Elucidation of 3,4 Diamino 6 Ethoxypyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for the unambiguous structural determination of organic molecules. Through the analysis of ¹H NMR, ¹³C NMR, and various two-dimensional (2D) NMR experiments, a complete assignment of the proton and carbon signals of 3,4-Diamino-6-ethoxypyridine can be achieved.

Due to the limited availability of direct experimental spectra for this compound in published literature, the following analysis is based on established principles of NMR spectroscopy and comparative data from structurally related compounds, primarily 3,4-diaminopyridine (B372788) and various ethoxy-substituted pyridines.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic proton, the amino groups, and the ethoxy substituent.

The pyridine (B92270) ring contains a single proton at the C5 position. This proton is expected to appear as a singlet, as it has no adjacent protons to couple with. Its chemical shift would be influenced by the electron-donating effects of the two amino groups (at C3 and C4) and the ethoxy group (at C6), likely causing it to resonate in the upfield region for aromatic protons. For the parent compound, 3,4-diaminopyridine, the corresponding H5 proton appears at approximately 6.46 ppm. The additional ethoxy group at C6 in the target molecule would likely shift this signal slightly.

The protons of the two amino groups (at C3 and C4) are expected to appear as broad singlets. Their chemical shifts can vary depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena. In derivatives like 3,4-diaminopyridine-2,5-dicarbonitrile, the amino protons have been observed as broad singlets at 7.14 ppm and 6.16 ppm. mdpi.com

The ethoxy group will present a characteristic ethyl pattern:

A quartet for the methylene (B1212753) protons (-OCH₂-), resulting from coupling with the adjacent methyl protons. This signal is typically found in the range of 4.0-4.5 ppm due to the deshielding effect of the adjacent oxygen atom.

A triplet for the terminal methyl protons (-CH₃), arising from coupling with the methylene protons. This signal is expected to appear further upfield, typically around 1.2-1.5 ppm.

The coupling constant (J) between the methylene and methyl protons of the ethoxy group is typically around 7 Hz.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H5 (Pyridine ring)~6.0-6.5s (singlet)N/A
NH₂ (at C3 and C4)Variable (broad)br s (broad singlet)N/A
-OCH₂CH₃~4.0-4.5q (quartet)~7.0
-OCH₂CH₃~1.2-1.5t (triplet)~7.0

The proton-decoupled ¹³C NMR spectrum of this compound should display seven distinct signals, corresponding to the five carbons of the pyridine ring and the two carbons of the ethoxy group. The chemical shifts are significantly influenced by the nitrogen heteroatom and the attached functional groups.

Pyridine Ring Carbons: The carbons bearing the amino groups (C3 and C4) and the ethoxy group (C6) are expected to be significantly deshielded and appear far downfield. In pyridine itself, the C2/C6 carbons appear around 150 ppm, C4 around 136 ppm, and C3/C5 around 124 ppm. libretexts.org The electron-donating amino and ethoxy groups will cause complex shifts. For 3,4-diaminopyridine-2,5-dicarbonitrile, the ring carbons appear between 91.5 and 145.8 ppm. mdpi.com The C6 carbon, being attached to the electronegative oxygen, will be found at a high chemical shift, likely in the 155-165 ppm range. The C2 carbon, adjacent to the ring nitrogen, will also be downfield. The C3, C4, and C5 carbons will have their shifts influenced by the amino groups.

Ethoxy Group Carbons: The methylene carbon (-OCH₂-) is directly attached to oxygen and will be deshielded, typically appearing in the 60-70 ppm range. libretexts.org The methyl carbon (-CH₃) is more shielded and will appear upfield, generally in the 14-18 ppm range. libretexts.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C2~145-155
C3~130-140
C4~135-145
C5~95-105
C6~155-165
-OCH₂CH₃~60-70
-OCH₂CH₃~14-18

2D NMR experiments are crucial for the definitive assignment of the ¹H and ¹³C NMR spectra and for confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, the most prominent cross-peak would be between the methylene quartet and the methyl triplet of the ethoxy group, confirming their connectivity. No other cross-peaks are expected for the core structure, as the H5 proton is isolated.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons (¹JCH). It would show a cross-peak between the H5 proton and the C5 carbon. Additionally, it would confirm the assignments for the ethoxy group by showing a correlation between the methylene protons and the methylene carbon, and another between the methyl protons and the methyl carbon.

The H5 proton showing correlations to C3, C4, and C6.

The methylene protons (-OCH₂-) of the ethoxy group showing a strong correlation to C6.

The amino protons, if they are not exchanging too rapidly, could show correlations to adjacent ring carbons. For example, the 4-NH₂ protons might correlate to C3 and C5.

Together, these 2D NMR techniques would provide unambiguous evidence for the structure of this compound.

Infrared (IR) and Raman Spectroscopy

IR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. They are particularly useful for identifying functional groups and studying non-covalent interactions like hydrogen bonding.

The vibrational spectra of this compound can be interpreted by considering the characteristic frequencies of the pyridine ring, the amino groups, and the ethoxy group. A detailed vibrational analysis has been performed on the parent 3,4-diaminopyridine (3,4-DAP), providing a solid foundation for these assignments. nih.gov

N-H Vibrations: The amino groups give rise to characteristic N-H stretching vibrations. These typically appear as two bands in the 3200-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching modes. For solid-phase 3,4-DAP, these have been observed in the FT-IR spectrum at 3438 cm⁻¹ (asymmetric) and 3311 cm⁻¹ (symmetric) for the 3-NH₂ group, and at 3218 cm⁻¹ for the 4-NH₂ group. nih.gov The N-H scissoring (bending) vibrations are expected in the 1600-1650 cm⁻¹ region.

C-H Vibrations: The aromatic C-H stretching of the H5 proton is expected above 3000 cm⁻¹. The aliphatic C-H stretching vibrations of the ethoxy group's methyl and methylene units will appear in the 2850-3000 cm⁻¹ range.

Pyridine Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring typically occur in the 1400-1600 cm⁻¹ region. These bands are often strong in both IR and Raman spectra and are characteristic of the aromatic system.

C-O and C-N Vibrations: The C-O stretching of the ethoxy group is expected to produce a strong band in the IR spectrum, typically around 1250 cm⁻¹ (asymmetric stretch) and 1050 cm⁻¹ (symmetric stretch). The C-N stretching vibrations of the amino groups are typically found in the 1250-1350 cm⁻¹ region.

Table 3: Key Vibrational Mode Assignments for this compound (based on 3,4-DAP data nih.gov and known group frequencies)

Vibrational ModeExpected Frequency Range (cm⁻¹)Functional Group
N-H Asymmetric & Symmetric Stretching3200-3500Amino (-NH₂)
Aromatic C-H Stretching3000-3100Pyridine Ring
Aliphatic C-H Stretching2850-3000Ethoxy (-OCH₂CH₃)
N-H Scissoring (Bending)1600-1650Amino (-NH₂)
C=C / C=N Ring Stretching1400-1600Pyridine Ring
C-N Stretching1250-1350Amino (-NH₂)
Asymmetric C-O-C Stretching~1250Ethoxy (-OCH₂CH₃)
Symmetric C-O-C Stretching~1050Ethoxy (-OCH₂CH₃)

The presence of two amino groups and the pyridine ring nitrogen makes this compound capable of acting as both a hydrogen bond donor (via the -NH₂ groups) and acceptor (via the ring nitrogen and amino nitrogens). epa.gov These interactions significantly influence the vibrational spectra.

The formation of intermolecular hydrogen bonds (N-H···N) typically leads to a broadening and a red shift (shift to lower frequency) of the N-H stretching bands in the IR spectrum. nih.gov The magnitude of this shift can provide an indication of the strength of the hydrogen bond. In the solid state, where hydrogen bonding is most pronounced, these effects are expected to be significant, leading to broad absorption bands in the 3200-3400 cm⁻¹ region. In solution, the position and shape of the N-H stretching bands can change with solvent polarity and concentration, reflecting the equilibrium between free and hydrogen-bonded species. The oxygen atom of the ethoxy group can also act as a hydrogen bond acceptor, further complicating the intermolecular interaction patterns. These interactions are crucial in determining the crystal packing and solid-state structure of the compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a powerful tool for probing the electronic transitions within a molecule. For this compound, the pyridine ring, along with the amino and ethoxy substituents, constitutes the chromophore, the part of the molecule responsible for absorbing UV-Vis light.

The UV-Vis spectrum of this compound is expected to exhibit characteristic absorption bands arising from π → π* and n → π* electronic transitions. The pyridine ring itself has π → π* transitions, which are significantly modified by the presence of the electron-donating amino and ethoxy groups. These substituents, particularly the amino groups, have non-bonding electrons (n electrons) that can also be excited to anti-bonding π* orbitals, resulting in n → π* transitions.

A theoretical study on the related compound 3,4-diaminopyridine (3,4-DAP) predicted its electronic absorption spectra using Time-Dependent Density Functional Theory (TD-DFT). nih.gov The calculated spectrum showed absorption maxima that were compared with experimental UV-Vis spectra, indicating that charge transfer occurs within the molecule. nih.gov For this compound, the addition of the ethoxy group at the 6-position is expected to further influence the electronic transitions. The lone pairs on the oxygen atom of the ethoxy group can also participate in n → π* transitions and can affect the energy of the π → π* transitions through resonance.

The presence of electron-donating groups (amino and ethoxy) on the pyridine ring generally causes a bathochromic shift (a shift to longer wavelengths) of the π → π* absorption bands compared to unsubstituted pyridine. This is due to the raising of the Highest Occupied Molecular Orbital (HOMO) energy level, which reduces the HOMO-LUMO energy gap.

Transitionλmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)
π → π~280-300~5,000-10,000
n → π~320-350~500-2,000

The polarity of the solvent can significantly influence the position of the absorption maxima in the UV-Vis spectrum of this compound. This phenomenon, known as solvatochromism, arises from differential solvation of the ground and excited states of the molecule.

For π → π* transitions, an increase in solvent polarity typically leads to a bathochromic (red) shift. This is because the excited state is generally more polar than the ground state and is therefore stabilized to a greater extent by polar solvent molecules.

Conversely, for n → π* transitions, an increase in solvent polarity usually results in a hypsochromic (blue) shift. The non-bonding electrons in the ground state are stabilized by hydrogen bonding with protic solvents or by dipole-dipole interactions with polar aprotic solvents. This stabilization lowers the energy of the ground state more than the excited state, thus increasing the energy gap for the transition.

Studies on dihydroxybenzene derivatives have shown that the position, intensity, and shape of absorption bands change with varying solvent nature. mdpi.com Similar effects would be expected for this compound due to the presence of amino groups capable of hydrogen bonding.

SolventDielectric Constantλmax (π → π) (nm)λmax (n → π) (nm)
Hexane1.88~285~340
Dichloromethane8.93~290~335
Ethanol24.55~295~330
Water80.1~300~325

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization.

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound. The exact mass can be calculated from the isotopic masses of the constituent atoms (C, H, N, O). This data is crucial for confirming the molecular formula of a newly synthesized compound. For instance, a study on 3,4-diamino-6-aryl-1H-pyrazolo[3,4-b]pyridine-5-carbonitriles utilized mass spectrometry to confirm the molecular weights of the synthesized compounds. researchgate.net

Table 3: Theoretical Exact Mass Calculation for this compound (C₇H₁₁N₃O)

ElementIsotopeMass (amu)Number of AtomsTotal Mass (amu)
Carbon¹²C12.000000784.000000
Hydrogen¹H1.0078251111.086075
Nitrogen¹⁴N14.003074342.009222
Oxygen¹⁶O15.994915115.994915
Total 153.090212

In electron ionization mass spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) which then undergoes fragmentation. The analysis of these fragments provides valuable structural information.

For this compound, the fragmentation pattern would be influenced by the stability of the resulting ions and neutral fragments. Common fragmentation pathways for pyridine derivatives include cleavage of the substituents and rupture of the pyridine ring.

Loss of the ethoxy group: A prominent fragmentation pathway would likely involve the loss of the ethoxy group as a radical (•OC₂H₅) or as ethylene (B1197577) (C₂H₄) via a McLafferty-type rearrangement if applicable, followed by the loss of a hydrogen atom.

Loss of amino group components: Fragmentation may also involve the loss of ammonia (B1221849) (NH₃) or hydrocyanic acid (HCN) from the ring.

Ring cleavage: The pyridine ring itself can undergo cleavage, leading to smaller charged fragments.

The fragmentation of related pyrimidine (B1678525) derivatives often involves the successive loss of simple functional groups followed by the decomposition of the heterocyclic ring. rsc.org

m/zProposed FragmentPlausible Origin
153[C₇H₁₁N₃O]⁺˙Molecular Ion (M⁺˙)
138[C₆H₈N₃O]⁺Loss of •CH₃ from the ethoxy group
124[C₅H₆N₃O]⁺Loss of C₂H₅• from the ethoxy group
108[C₅H₆N₃]⁺Loss of •OC₂H₅
95[C₅H₅N₂]⁺Loss of NH₃ from fragment at m/z 112
78[C₅H₄N]⁺Pyridine radical cation from ring fragmentation

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide precise information on bond lengths, bond angles, and intermolecular interactions in the solid state.

While the crystal structure of this compound itself is not available in the provided search results, data from related structures can provide insights into the expected molecular geometry. For example, the crystal structures of various substituted pyridines have been reported, revealing details about their molecular packing and hydrogen bonding networks. semanticscholar.orgacs.org

In the solid state, it is expected that the molecules of this compound would be linked by intermolecular hydrogen bonds involving the amino groups and the pyridine nitrogen atom. These interactions play a crucial role in stabilizing the crystal lattice. The planarity of the pyridine ring and the orientation of the ethoxy group would also be determined.

ParameterPredicted Value/System
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or Pna2₁
a (Å)~8-12
b (Å)~6-10
c (Å)~12-18
α, β, γ (°)α = γ = 90, β ≈ 95-105 (for Monoclinic)
Z (molecules/unit cell)4
Key Intermolecular InteractionsN-H···N hydrogen bonds, π-π stacking

V. Computational and Theoretical Investigations of 3,4 Diamino 6 Ethoxypyridine

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, enabling the detailed investigation of molecular properties. nih.gov These calculations are based on solving the Schrödinger equation, with various levels of approximation to make them computationally feasible for complex molecules.

Density Functional Theory (DFT) is a widely used computational method for predicting the three-dimensional arrangement of atoms in a molecule. scispace.com The process of geometry optimization involves finding the lowest energy conformation, which corresponds to the most stable structure of the molecule. scispace.com For pyridine (B92270) derivatives, DFT calculations, often using functionals like B3LYP, are employed to determine bond lengths, bond angles, and dihedral angles. nih.gov These optimized geometries provide a fundamental understanding of the molecule's shape and steric properties.

Table 1: Representative Optimized Bond Lengths and Angles for a Pyridine Derivative (Illustrative Example)

ParameterBond/AngleCalculated Value
Bond LengthC-C (aromatic)~1.39 Å
C-N (aromatic)~1.34 Å
C-O~1.36 Å
N-H~1.01 Å
Bond AngleC-N-C (in ring)~117°
C-C-N (in ring)~123°
H-N-H~110°

Note: The data presented in this table is illustrative for a generic pyridine derivative and not specific to 3,4-Diamino-6-ethoxypyridine.

The electronic properties of a molecule are crucial for understanding its reactivity and spectroscopic behavior. DFT calculations are also used to determine key electronic descriptors.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a significant role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. scirp.org The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. scirp.org A smaller gap suggests that the molecule is more likely to be reactive.

The Molecular Electrostatic Potential (MEP) is a visual representation of the charge distribution in a molecule. thaiscience.info It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions. thaiscience.info This information is invaluable for predicting how a molecule will interact with other reagents. thaiscience.info

Table 2: Illustrative Electronic Properties of a Substituted Pyridine

PropertyValue (eV)
HOMO Energy-5.5 to -6.5
LUMO Energy-1.0 to -2.0
HOMO-LUMO Gap4.0 to 5.0

Note: These values are representative for a substituted pyridine and are not specific to this compound.

Theoretical calculations can predict the vibrational (infrared and Raman) and electronic (UV-Visible) spectra of a molecule.

Vibrational Spectra: By calculating the second derivatives of the energy with respect to the atomic coordinates, the vibrational frequencies and their corresponding modes can be determined. nih.gov These calculated frequencies can be compared with experimental FT-IR and FT-Raman spectra to aid in the assignment of spectral bands to specific molecular vibrations, such as stretching and bending of bonds. researchgate.net

Electronic Spectra: Time-dependent DFT (TD-DFT) is a common method for calculating the electronic excitation energies and oscillator strengths, which correspond to the absorption bands in a UV-Visible spectrum. materialsciencejournal.org This allows for the prediction of the wavelengths of maximum absorption (λmax) and provides insight into the nature of the electronic transitions (e.g., π→π* or n→π*).

Reaction Mechanism Studies

Computational chemistry is a powerful tool for elucidating the step-by-step pathways of chemical reactions. khanacademy.org By modeling the energies of reactants, products, intermediates, and transition states, a detailed understanding of the reaction mechanism can be achieved.

A transition state is a high-energy, transient species that exists at the peak of the energy barrier between reactants and products. nih.gov Locating and characterizing the transition state is a key aspect of studying reaction mechanisms. Computational methods are used to find the geometry of the transition state and to verify it by ensuring it has exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations serve as powerful computational microscopes, offering detailed insights into the dynamic behavior and interactions of molecules over time. fraserlab.com Although specific MD studies focusing exclusively on this compound are not widely available in published literature, the principles and applications of this technique to analogous pyridine systems provide a strong basis for understanding its potential behavior. MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, thereby revealing information about molecular flexibility and non-covalent interactions at an atomic level. fraserlab.com

Conformational Analysis: The three-dimensional shape or conformation of a molecule is a critical determinant of its physical properties and biological function. In this compound, the primary sources of conformational flexibility are the rotatable bonds within the side chains, particularly the ethoxy group (-O-CH₂-CH₃). MD simulations can systematically explore the molecule's energy landscape to identify stable, low-energy conformations and the transition pathways between them. researchgate.net Such analyses have been effectively used for other pyridine derivatives to understand their preferred shapes in different environments. mdpi.com For this compound, simulations could determine the spatial orientation of the ethoxy group relative to the pyridine ring and how this is affected by interactions with solvent molecules. This conformational information is vital for predicting how the molecule might fit into a protein's active site or assemble in a crystal.

Intermolecular Interactions: The presence of two amino groups and a nitrogen atom within the aromatic ring makes this compound highly capable of forming significant intermolecular interactions, especially hydrogen bonds. researchgate.net Detailed studies on the crystal structures of related compounds, such as 3,4-diaminopyridine (B372788), have confirmed that N–H···N hydrogen bonds are dominant forces that direct how the molecules pack together in the solid state. researchgate.netfigshare.com In these arrangements, the amino groups typically function as hydrogen bond donors, while the pyridine nitrogen acts as an acceptor. researchgate.net

MD simulations can provide a dynamic view of these interactions in solution. A simulation could quantify the average number, lifetime, and strength of hydrogen bonds between this compound and surrounding water molecules, or explore its potential to form dimers through self-interaction. Additionally, non-covalent π-π stacking interactions between the electron-rich pyridine rings can be evaluated, as these forces are also known to play a role in the structure of diaminopyridine crystals. researchgate.net By analyzing the simulation trajectory, a detailed map of the molecule's interaction patterns can be generated, which is fundamental for understanding its solubility and binding characteristics. nih.gov

Potential Data from a Hypothetical MD Simulation of this compound
ParameterDescriptionPotential Finding
Key Dihedral AnglesRotation around the C-O bond of the ethoxy group.Identifies the most stable rotational conformations (rotamers) of the side chain.
Radial Distribution FunctionProbability of finding a solvent (e.g., water) molecule at a certain distance from the amino groups.Characterizes the local solvent structure and hydration shells around the molecule.
Hydrogen Bond AnalysisAverage number and lifetime of hydrogen bonds between the molecule and solvent or between two molecules.Quantifies the strength of hydrogen bonding, a key factor in solubility and binding.
Interaction EnergyCalculation of the electrostatic and van der Waals energies between interacting molecules.Provides an energetic measure of the stability of intermolecular complexes, such as dimers.

Structure-Property Relationship Predictions

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that link the chemical structure of a molecule to its biological activity or physical properties through mathematical equations. researchgate.net These models are foundational in modern drug discovery and materials science, enabling the prediction of a compound's behavior before it is synthesized. For the broader class of pyridine derivatives, numerous QSAR models have been successfully developed to forecast activities such as anticancer potency, antimalarial efficacy, and anticoagulant effects. nih.govdovepress.com

The predictive accuracy of any QSAR model depends on molecular descriptors—numerical values that encode specific structural or physicochemical features of a molecule. For this compound, relevant descriptors would capture:

Electronic Properties: The electron-donating character of the two amino groups and the ethoxy group modifies the electron distribution in the pyridine ring and influences its basicity (pKa). Descriptors like atomic charges and dipole moment would quantify this.

Hydrogen Bonding: Descriptors for the number of hydrogen bond donors and acceptors are critical, given the two amino groups.

Lipophilicity: The octanol-water partition coefficient (logP) is a key descriptor influenced by the ethoxy group, affecting the molecule's solubility and membrane permeability.

A comprehensive review of the structure-activity relationships of pyridine derivatives found that the inclusion of amino (-NH₂) groups often enhances antiproliferative activity against cancer cell lines. nih.gov QSAR studies on related heterocyclic compounds like imidazo[4,5-b]pyridines have demonstrated that descriptors such as the energy of the highest occupied molecular orbital (HOMO), molecular weight, and dipole moment can be used to build highly predictive models of anticancer activity. researchgate.netresearchgate.net By calculating these descriptors for this compound, its potential biological profile can be estimated using established QSAR models developed for analogous molecular scaffolds.

Examples of QSAR Studies on Pyridine and Related Heterocycles
Compound ClassPredicted ActivityKey Descriptor Types UsedStatistical MethodReference
Imidazo[4,5-b]pyridine DerivativesAnticancerElectronic (HOMO, Dipole), Constitutional (MW)MLR, ANN researchgate.net
General Pyridine DerivativesAntiproliferativeFunctional Groups (-NH₂, -OH), Electrostatic Potential- nih.gov
Pyrimidine-Coumarin-TriazolesAnti-Breast CancerTopological, Constitutional2D-QSAR nih.gov
MLR: Multiple Linear Regression; ANN: Artificial Neural Network.

Development of Computational Models for Pyridine Derivatives

The creation of sophisticated computational models has become a cornerstone of chemical research, significantly accelerating the design-synthesis-testing cycle for new molecules. researchgate.net For the pyridine family of compounds, a diverse range of computational models has been developed to predict chemical reactivity, physicochemical characteristics, and biological functions, thereby streamlining the discovery process. rsc.orgnih.gov

Models for Physicochemical Properties: A fundamental property of a substituted pyridine is its basicity, which is defined by its pKa value. The nitrogen atom in the pyridine ring can accept a proton, and the ease with which it does so is strongly modulated by the electronic effects of attached substituent groups. Theoretical models using quantum mechanical methods, such as Density Functional Theory (DFT), in conjunction with solvation models like the Polarizable Continuum Model (PCM), have proven remarkably accurate in predicting the pKa values of substituted pyridines. acs.orgnih.govmdpi.com These models employ thermodynamic cycles to calculate the free energy of the protonation reaction, yielding pKa values that are often in close agreement with experimental measurements. nih.govresearchgate.net Applying such a model to this compound would allow for a reliable prediction of its basicity, a crucial parameter for its behavior in aqueous and biological environments.

Models for Biological Activity and Drug Design: In the realm of drug discovery, computational modeling is an essential tool. nih.gov Molecular docking, for example, is a technique used to predict how a small molecule might bind to the active site of a protein, providing insights into its potential as a drug. cncb.ac.cn This approach has been used to guide the development of pyridine derivatives as inhibitors of specific enzymes, such as thrombin in the context of anticoagulation therapy. nih.gov The binding poses suggested by docking can be further validated for stability using MD simulations. rsc.org

Overview of Computational Models Applied to Pyridine Derivatives
Model TypePurposeCommon MethodsPredicted PropertiesReference
Quantum ChemistryPrediction of Physicochemical PropertiesDFT, Ab initio calculations, PCMpKa, Reaction Energies, Electronic Structure acs.orgnih.gov
Molecular DockingLead Discovery and OptimizationDOCK, AutoDock, VinaBinding Pose, Binding Affinity Score nih.gov
QSAR/QSPRStructure-Property CorrelationMLR, Partial Least Squares (PLS)Biological Activity (IC₅₀), Solubility, logP researchgate.netnih.gov
ADMET PredictionEvaluation of Drug-LikenessRule-based (e.g., Lipinski's), Machine LearningSolubility, Permeability, Toxicity Risk nih.gov

Vi. Advanced Applications and Role As a Synthetic Building Block

Precursor in the Synthesis of Complex Heterocyclic Architectures

The adjacent amino groups at the C3 and C4 positions of the pyridine (B92270) ring are ideal for cyclocondensation reactions, enabling the facile construction of fused heterocyclic systems. This reactivity is the foundation for its use in creating intricate molecular architectures.

The synthesis of fused imidazopyridine systems is a well-established route that utilizes 3,4-diaminopyridine (B372788) derivatives. Through reactions like the Phillips-Ladenburg condensation, 3,4-diaminopyridines can react with various aldehydes and ketones to form the imidazo[4,5-b]pyridine scaffold. nih.govnih.gov The choice of the carbonyl-containing reactant directly influences the final structure. By employing aldehydes that are part of larger aromatic systems (e.g., naphthaldehydes, anthracenecarboxaldehydes), this methodology can be extended to construct elaborate polycyclic aromatic compounds where the imidazopyridine core is fused to other aromatic rings. This strategy provides a modular approach to building extended π-conjugated systems.

The ortho-diamine functionality is particularly adept at forming fused five- and six-membered rings containing additional nitrogen atoms or other heteroatoms, leading to a variety of nitrogen-rich systems.

A primary application is the synthesis of imidazo[4,5-b]pyridines, which are structural analogues of purines and exhibit a wide range of biological activities. nih.govmdpi.com This transformation is typically achieved by reacting the diaminopyridine with reagents such as carboxylic acids, aldehydes, or orthoformates. nih.govnih.gov

Furthermore, 3,4-diaminopyridine derivatives can be used to synthesize other nitrogen-rich heterocyclic systems. For instance, cyclization with reagents like thionyl chloride or selenium dioxide can yield fused systems such as nih.govnih.govuctm.eduthiadiazolo[3,4-c]pyridines and nih.govnih.govuctm.eduselenadiazolo[3,4-c]pyridines, respectively. researchgate.net These reactions demonstrate the versatility of the diaminopyridine core in generating diverse, heteroatom-rich scaffolds.

Table 1: Synthesis of Nitrogen-Rich Systems from 3,4-Diaminopyridine Derivatives
Diaminopyridine DerivativeReagentResulting Heterocyclic SystemReference
3,4-DiaminopyridineAromatic Aldehydes (e.g., Benzaldehyde)2-Aryl-imidazo[4,5-b]pyridine nih.govmdpi.com
3,4-DiaminopyridineCarboxylic Acids (e.g., Formic Acid)Imidazo[4,5-b]pyridine nih.gov
3,4-Diaminopyridine-2,5-dicarbonitrileThionyl Chloride (SOCl₂) nih.govnih.govuctm.eduThiadiazolo[3,4-c]pyridine-4,7-dicarbonitrile researchgate.net
3,4-Diaminopyridine-2,5-dicarbonitrileSelenium Dioxide (SeO₂) nih.govnih.govuctm.eduSelenadiazolo[3,4-c]pyridine-4,7-dicarbonitrile researchgate.net

Applications in Materials Science

The unique electronic and structural features of 3,4-Diamino-6-ethoxypyridine and its derivatives make them valuable components in the design of advanced functional materials.

Heterocyclic compounds synthesized from 3,4-diaminopyridine precursors have significant potential in the field of materials science. Specifically, pyridines fused with other heterocyclic rings are of great interest for their potential application as photovoltaic materials. researchgate.net The formation of fused systems, such as the imidazo[4,5-b]pyridine or thiadiazolo[3,4-c]pyridine cores, creates extended π-conjugated electron systems. The delocalization of electrons across these scaffolds is a critical feature for organic materials used in optoelectronic devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The presence of the electron-donating ethoxy group on the pyridine ring can further modulate the electronic properties, such as the HOMO/LUMO energy levels, thereby fine-tuning the optical and electrical characteristics of the final material.

The 3,4-diamino motif constitutes a classic bidentate chelating ligand. The two nitrogen atoms of the amino groups can coordinate to a single metal center to form a highly stable five-membered ring. This chelate effect significantly enhances the stability of the resulting metal complex compared to coordination with monodentate ligands.

As a ligand, this compound can be used to synthesize a variety of coordination complexes with transition metals. These complexes have potential applications in catalysis. For example, palladium complexes bearing pyridine-based ligands are known to be effective catalysts for cross-coupling reactions. The electronic nature of the ligand, influenced by substituents like the ethoxy group, can directly impact the catalytic activity and selectivity of the metal center. Therefore, complexes derived from this compound are promising candidates for the development of novel, highly efficient catalysts for various organic transformations.

This compound possesses multiple functional groups capable of participating in non-covalent interactions, making it an excellent building block for supramolecular chemistry. The two amino groups serve as effective hydrogen bond donors, while the pyridine ring nitrogen and the oxygen atom of the ethoxy group act as hydrogen bond acceptors.

This multiplicity of interaction sites allows the molecule to form predictable and robust hydrogen-bonding networks. For instance, when co-crystallized with other molecules possessing complementary functionalities, such as carboxylic acids, it can form extended one-dimensional chains, two-dimensional sheets, or complex three-dimensional architectures. mdpi.comresearchgate.net The directionality and strength of these hydrogen bonds guide the self-assembly process, enabling the rational design of crystalline materials with desired structures and properties, a core principle of crystal engineering.

Table 2: Potential Hydrogen Bonding Motifs of this compound
H-Bond Donor SiteH-Bond Acceptor SitePotential Supramolecular Synthon
Amino Group (N-H)Pyridine Nitrogen (N)Forms intermolecular links between pyridine molecules
Amino Group (N-H)Ethoxy Oxygen (O)Contributes to intramolecular or intermolecular stabilization
Amino Group (N-H)External Acceptor (e.g., Carboxylate Oxygen)Directs co-crystal formation and molecular recognition
External Donor (e.g., Carboxylic Acid O-H)Pyridine Nitrogen (N)Key interaction in acid-base co-crystals

Role in Chemical Probe Development for Mechanistic Studies

The utility of this compound as a foundational scaffold extends into the sophisticated realm of chemical biology, particularly in the development of chemical probes. These small-molecule tools are engineered to interact with specific protein targets within a complex cellular environment, allowing researchers to dissect intricate biological mechanisms. The unique structural features of the 3,4-diaminopyridine core, including its hydrogen bonding capabilities and potential for diverse functionalization, make it an attractive starting point for creating potent and selective probes to investigate protein function.

Chemical probes derived from this scaffold are instrumental in moving beyond genetic methods to provide temporal control over protein inhibition, enabling the study of dynamic cellular processes. By designing a highly selective active probe alongside a structurally similar but biologically inactive negative control, researchers can confidently attribute observed phenotypic changes to the modulation of the intended target.

A prime example of this application is the development of probes to investigate the role of novel kinases in disease-relevant signaling pathways. The diaminopyridine moiety is a well-established "hinge-binding" motif, capable of forming key hydrogen bonds within the ATP-binding pocket of many kinases. By modifying the scaffold at strategic positions, medicinal chemists can develop inhibitors with high affinity and selectivity for a specific kinase of interest.

Case Study: Elucidating the Role of Kinase X (KX) in Cellular Proliferation

To investigate the function of the previously uncharacterized Serine/Threonine Kinase X (KX), a protein implicated in unregulated cell growth, a research team developed a chemical probe set based on the this compound scaffold. The goal was to create a tool to acutely inhibit KX activity in cancer cell lines to study its downstream signaling effects.

The development process yielded two key molecules:

KX-Probe-73: A potent and highly selective inhibitor of KX.

KX-NC-71: An inactive negative control, structurally analogous to KX-Probe-73 but with a critical modification that abrogates its binding to the KX active site.

The selectivity of KX-Probe-73 was established by screening it against a panel of over 300 human kinases, where it demonstrated exceptional specificity for KX.

Table 1: Biochemical and Cellular Profile of KX Probes
CompoundTargetBiochemical Potency (IC₅₀)Cellular Target Engagement (EC₅₀)Selectivity (Kinase Panel)
KX-Probe-73Kinase X (KX)15 nM120 nMHigh selectivity over 300 kinases
KX-NC-71Kinase X (KX)> 50,000 nM> 50,000 nMNo significant off-target activity

With these probes, mechanistic studies were conducted. Treatment of colorectal cancer cells with KX-Probe-73 led to a rapid dephosphorylation of a downstream substrate protein, Substrate Y (SY), confirming on-target activity within the cellular context. This effect was not observed in cells treated with the inactive control, KX-NC-71, thereby linking the observed biochemical change directly to the inhibition of KX.

Further investigation revealed that inhibition of KX by KX-Probe-73 resulted in cell cycle arrest at the G1/S checkpoint, a critical control point for cell division. This phenotypic outcome provides strong evidence for the role of Kinase X in promoting cell cycle progression.

Table 2: Mechanistic Insights from KX Probe Application
ExperimentConditionKey FindingConclusion
Phospho-ProteomicsCells treated with KX-Probe-73Significant reduction in phosphorylation of Substrate Y (SY)SY is a direct downstream substrate of KX.
Cell Cycle AnalysisCells treated with KX-Probe-73Accumulation of cells in the G1 phase.KX activity is required for the G1/S transition.
Cell Cycle AnalysisCells treated with KX-NC-71Normal cell cycle progression observed.Phenotypic effect is specific to KX inhibition.

This hypothetical case study, grounded in established principles of chemical probe development, illustrates how the this compound scaffold can serve as a vital starting point for creating sophisticated molecular tools. Such probes are indispensable for performing rigorous mechanistic studies, validating novel drug targets, and unraveling the complex signaling networks that govern cellular behavior.

Vii. Future Research Directions and Outlook

Exploration of Green Chemistry Approaches in Synthesis

Future synthetic strategies for 3,4-Diamino-6-ethoxypyridine will increasingly prioritize sustainability, aligning with the principles of green chemistry. The goal is to develop methods that are not only efficient but also environmentally benign, reducing waste and minimizing the use of hazardous materials. ijarsct.co.inewadirect.com

Key areas of exploration include:

Microwave-Assisted Synthesis: The application of microwave irradiation offers a promising alternative to conventional heating methods. beilstein-journals.orgmdpi.com This technique can significantly reduce reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles. rsc.orgresearchgate.net Its use in multicomponent reactions for synthesizing heterocyclic compounds, including pyridine (B92270) derivatives, has demonstrated its potential for efficient and rapid synthesis. beilstein-journals.orgresearchgate.net

Use of Green Solvents: A shift away from traditional volatile organic compounds towards greener alternatives is anticipated. ewadirect.com Solvents such as water, ionic liquids, and Deep Eutectic Solvents (DESs) are being investigated for their low toxicity, biodegradability, and recyclability. researchgate.netmdpi.commdpi.com Water, in particular, is an ideal solvent due to its non-toxic and environmentally friendly nature. mdpi.com

Biocatalysis: The use of enzymes or whole-cell biocatalysts presents a highly selective and environmentally friendly route for the synthesis of pyridine derivatives. researchgate.net Biocatalytic processes operate under mild conditions, reducing energy consumption and the formation of byproducts.

The following table summarizes potential green chemistry approaches for the synthesis of this compound.

Green Chemistry ApproachPrinciplePotential Advantages for Synthesis
Microwave-Assisted Synthesis Utilizes microwave energy to heat reactions.Reduced reaction times, increased yields, improved purity. mdpi.com
Green Solvents Employs environmentally benign solvents (e.g., water, DESs).Reduced toxicity and environmental impact, potential for recycling. mdpi.commdpi.com
Biocatalysis Uses enzymes or microorganisms as catalysts.High selectivity, mild reaction conditions, biodegradable catalysts. researchgate.net
High Atom Economy Reactions Designs synthetic routes to maximize the incorporation of reactant atoms into the product.Minimization of waste, increased efficiency. researchgate.net

Development of Novel Derivatization Strategies

To expand the functional and application scope of this compound, the development of innovative derivatization strategies is crucial. These strategies will focus on selectively modifying the pyridine core to introduce new properties and functionalities.

Future research in this area will likely involve:

Photocatalysis and Organocatalysis: Visible-light-driven photocatalysis offers a mild and efficient method for the site-selective functionalization of pyridine derivatives. acs.orgresearchgate.net This approach can be used to introduce various functional groups, such as phosphinoyl and carbamoyl (B1232498) moieties, onto the pyridine ring under transition-metal-free conditions. acs.org Organocatalysis, particularly using pyridinyl radicals, provides a novel pathway for C-H functionalization, enabling the formation of new carbon-carbon bonds with high regioselectivity. iciq.orgnih.govacs.orgrecercat.cat

Metal-Catalyzed Cross-Coupling: Techniques such as Negishi cross-coupling, following selective metalation, can be employed for the late-stage functionalization of the pyridine ring. nih.gov This allows for the introduction of various aryl and alkyl groups at specific positions, providing a diverse range of derivatives.

Domino Reactions: The development of domino or cascade reactions, where multiple bond-forming events occur in a single operation, offers an efficient route to complex, fully substituted pyridine derivatives from simple starting materials. rsc.org

Bioorthogonal Chemistry: The introduction of functional groups that can participate in bioorthogonal reactions, such as Staudinger ligations or copper-free click chemistry, would enable the use of this compound derivatives as probes for studying biological systems without interfering with native biochemical processes. nih.govacs.orgwikipedia.orgyoutube.com These reactions are highly specific and can occur in complex biological environments. acs.orgwikipedia.org

Advanced Spectroscopic Characterization Techniques

A deeper understanding of the structural and dynamic properties of this compound and its derivatives will require the application of advanced spectroscopic techniques.

Future characterization efforts will likely include:

Solid-State NMR Spectroscopy: This technique is particularly valuable for characterizing the structure and dynamics of solid materials. For pyridine derivatives, 2H solid-state NMR can reveal detailed information about molecular mobility and interactions within a solid matrix, such as coordination to metal sites in metal-organic frameworks. nih.govacs.org

Two-Dimensional (2D) NMR Spectroscopy: Techniques like TOCSY (Total Correlation Spectroscopy) can provide comprehensive information about the proton spin systems within the molecule, aiding in the unambiguous assignment of all proton signals in complex derivatives. bmrb.io

Computational Spectroscopy: The integration of quantum chemical calculations with experimental spectroscopic data can provide more accurate structural assignments. researchgate.net For instance, DFT calculations can be used to predict NMR chemical shifts and vibrational frequencies, which can then be compared with experimental results to confirm the proposed structures.

Advanced Mass Spectrometry: Techniques such as tandem mass spectrometry (MS/MS) can be used to elucidate the fragmentation pathways of the molecule, providing valuable information for structural confirmation and identification of unknown derivatives.

Integration of Machine Learning and Artificial Intelligence in Compound Design and Prediction

The use of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the design and discovery of new molecules with desired properties. For this compound, these computational tools can accelerate the development of new derivatives with tailored functionalities.

Key applications in this area include:

Property Prediction: ML models, particularly graph neural networks, can be trained to predict a wide range of molecular properties, including solubility, toxicity, and biological activity, based on the chemical structure. arxiv.orgyoutube.com This allows for the rapid in silico screening of large virtual libraries of potential derivatives.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be developed to establish a correlation between the three-dimensional structure of a molecule and its biological activity. nih.govresearchgate.netnih.gov These models can identify key structural features that are important for activity and guide the design of more potent compounds. rsc.org

Predictive Models for Reactivity: ML can be used to build models that predict the outcome and yield of chemical reactions, aiding in the optimization of synthetic routes. mdpi.com Furthermore, computational methods can predict reaction barriers and identify the most efficient catalytic systems for specific transformations. acs.org

De Novo Design: AI algorithms can be used to design entirely new molecules with specific desired properties, exploring a vast chemical space to identify promising candidates for synthesis and testing.

The following table outlines the potential applications of AI and Machine Learning in the context of this compound research.

AI/ML ApplicationDescriptionPotential Impact
Property Prediction Predicts physicochemical and biological properties from molecular structure.Accelerates screening of virtual compounds, reduces experimental costs. arxiv.orgyoutube.com
QSAR Modeling Correlates structural features with biological activity.Guides the design of more potent and selective derivatives. nih.govrsc.org
Reactivity Prediction Predicts the outcomes and efficiency of chemical reactions.Optimizes synthetic pathways and catalyst selection. mdpi.comacs.org
De Novo Design Generates novel molecular structures with desired properties.Discovers innovative compounds with enhanced performance.

Unexplored Reactivity and Catalytic Potential

The unique electronic and structural features of this compound, particularly the presence of multiple nitrogen atoms, suggest a rich and largely unexplored reactivity profile and catalytic potential.

Future research should investigate:

Coordination Chemistry and Catalysis: The diamino functionality makes this compound an excellent candidate for use as a ligand in coordination chemistry. The resulting metal complexes could exhibit interesting catalytic properties. nsf.gov For example, palladium(II) complexes with pyridine ligands have shown efficacy in cross-coupling reactions, and their activity can be tuned by the substituents on the pyridine ring. acs.orgnih.gov Iron complexes with amino-pyridine ligands have also been explored as catalysts for polymerization reactions. nsf.gov

Organocatalysis: The pyridine nitrogen can act as a Brønsted base or a nucleophilic catalyst in various organic transformations. The unique reactivity of pyridinyl radicals, generated photochemically, opens up new avenues for organocatalytic C-H functionalization reactions. nih.govacs.org

Asymmetric Catalysis: Chiral derivatives of this compound could be developed as ligands for asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds.

Reactivity of Pyridyne Intermediates: The generation of highly reactive pyridyne intermediates from appropriately substituted derivatives of this compound could provide a powerful tool for the synthesis of complex, polyfunctionalized pyridines through nucleophilic addition or cycloaddition reactions. nih.gov

Bio-inspired Catalysis: The structure of this compound could be incorporated into larger macrocyclic ligands to mimic the active sites of metalloenzymes. For instance, μ-nitrido diiron complexes with porphyrin-like ligands have shown remarkable catalytic activity in challenging oxidation reactions. acs.org

By systematically exploring these research directions, the scientific community can unlock the full potential of this compound, leading to advancements in sustainable chemistry, materials science, and medicinal chemistry.

Q & A

Q. What are the recommended synthetic routes for 3,4-Diamino-6-ethoxypyridine, and how can researchers optimize yield and purity?

Methodological Answer: Synthesis of this compound typically involves nucleophilic substitution or catalytic amination. For example, analogous pyridine derivatives (e.g., 4-amino-2,6-dimethylpyridine) are synthesized via Pd-catalyzed cross-coupling or microwave-assisted reactions to enhance efficiency . Optimization strategies include:

  • Reagent Ratios: Adjust stoichiometry of ethoxy and amino precursors to minimize side products.
  • Catalytic Systems: Screen Pd/C or Ni-based catalysts for improved regioselectivity.
  • Purification: Use column chromatography (silica gel, eluent: DCM/MeOH) followed by recrystallization (ethanol/water) to achieve >95% purity .

Q. How should researchers characterize this compound, and what analytical techniques are critical for validation?

Methodological Answer:

  • Structural Confirmation:
    • NMR: ¹H/¹³C NMR to confirm ethoxy (-OCH₂CH₃) and amino (-NH₂) group positions (δ ~1.3 ppm for ethoxy CH₃; δ ~5.5 ppm for NH₂ protons) .
    • Mass Spectrometry: High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and fragmentation patterns.
  • Purity Assessment:
    • HPLC: Reverse-phase C18 column with UV detection (λ = 254 nm) to quantify impurities (<2%) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

  • PPE Requirements: Wear nitrile gloves, lab coat, and safety goggles. Use a NIOSH-approved N95 respirator if handling powders to avoid inhalation .
  • Engineering Controls: Conduct reactions in fume hoods with local exhaust ventilation. Install emergency showers/eye wash stations .
  • Waste Disposal: Neutralize acidic/basic residues before disposal. Store in labeled containers for hazardous organic waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for this compound derivatives?

Methodological Answer:

  • Systematic Replication: Reproduce conflicting studies under controlled conditions (e.g., inert atmosphere, standardized solvent purity).
  • Kinetic Analysis: Use stopped-flow UV-Vis spectroscopy to compare reaction rates under varying pH/temperature.
  • Computational Modeling: Employ DFT calculations (e.g., Gaussian 16) to predict thermodynamic stability of intermediates and identify dominant reaction pathways .

Q. What strategies are effective for studying the stability of this compound under varying environmental conditions?

Methodological Answer:

  • Accelerated Stability Testing:
    • Thermal Stress: Heat samples at 40°C, 60°C, and 80°C for 4 weeks. Monitor degradation via TLC and HPLC.
    • Photolytic Stress: Expose to UV light (λ = 320–400 nm) and quantify decomposition products .
  • Humidity Studies: Store samples at 75% RH and analyze hygroscopicity using dynamic vapor sorption (DVS).

Q. How can computational methods enhance the design of this compound-based ligands for catalytic applications?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to simulate binding affinities with target metal centers (e.g., Pd, Cu).
  • QSAR Modeling: Coramine-derived descriptors (e.g., HOMO-LUMO gaps, dipole moments) to predict ligand efficacy .
  • Solvent Effects: Conduct MD simulations in explicit solvents (water, DMF) to assess solvation dynamics and ligand stability .

Q. What methodologies are recommended for analyzing competing reaction pathways in the functionalization of this compound?

Methodological Answer:

  • Isotopic Labeling: Use ¹⁵N-labeled amino groups to track regioselectivity in substitution reactions via 2D NMR.
  • In-Situ Monitoring: Employ ReactIR to detect transient intermediates (e.g., nitrenes, radicals) during reactions.
  • Statistical Design: Apply a Box-Behnken experimental design to evaluate interactions between temperature, catalyst loading, and solvent polarity .

Data Presentation & Critical Analysis

Q. How should researchers present conflicting spectral data (e.g., NMR shifts) for this compound derivatives?

Methodological Answer:

  • Tabular Comparison: Create a table contrasting observed vs. literature δ values, noting solvent and instrument differences.
  • Error Analysis: Calculate confidence intervals for replicate measurements to assess reproducibility.
  • Supplementary Validation: Include X-ray crystallography data (if available) to resolve ambiguities .

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